molecular formula C8H10N2O2 B12358338 methyl 6-imino-2-methyl-3H-pyridine-3-carboxylate

methyl 6-imino-2-methyl-3H-pyridine-3-carboxylate

Cat. No.: B12358338
M. Wt: 166.18 g/mol
InChI Key: ASJBSOWZQHTUOZ-UHFFFAOYSA-N
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Description

Methyl 6-imino-2-methyl-3H-pyridine-3-carboxylate is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 6-imino-2-methyl-3H-pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of methyl 6-imino-2-methyl-3H-pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and derivative used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-imino-2-methyl-3H-pyridine-3-carboxylate is unique due to its specific functional groups and the resulting chemical properties

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 6-imino-2-methyl-3H-pyridine-3-carboxylate

InChI

InChI=1S/C8H10N2O2/c1-5-6(8(11)12-2)3-4-7(9)10-5/h3-4,6,9H,1-2H3

InChI Key

ASJBSOWZQHTUOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=N)C=CC1C(=O)OC

Origin of Product

United States

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